1-(5-Amino-2-hydroxyphenyl)ethanone
Overview
Description
1-(5-Amino-2-hydroxyphenyl)ethanone is an organic compound with the molecular formula C8H9NO2 and a molecular weight of 151.16 g/mol . It is characterized by the presence of an amino group and a hydroxyl group attached to a phenyl ring, along with an ethanone group. This compound is known for its yellow solid form and is used in various scientific research applications .
Mechanism of Action
Target of Action
The primary target of 1-(5-Amino-2-hydroxyphenyl)ethanone is the quorum sensing (QS) system in bacteria, specifically in Pseudomonas aeruginosa . The QS system is a mechanism that allows bacteria to coordinate their behavior based on their population density .
Mode of Action
This compound acts as a quorum sensing (QS) inhibitor . When exposed to this compound at sub-minimum inhibitory concentrations, the secretion of acyl-homoserine lactones and virulence factors in Pseudomonas aeruginosa is notably suppressed . This compound also suppresses the expressions of QS-related genes, creating a disturbance in the QS system .
Biochemical Pathways
The disturbance in the QS system caused by this compound results in the inhibited activity of antioxidant enzymes, leading to enhanced oxidative stress . This oxidative stress impacts the amino acid and nucleotide metabolism of the bacteria .
Pharmacokinetics
It is known that the compound has high gastrointestinal absorption and is a cyp3a4 inhibitor
Result of Action
The action of this compound leads to a reduction in the virulence of Pseudomonas aeruginosa . The compound’s impact on the bacteria’s metabolism and oxidative stress levels attenuates the bacteria’s virulence, as shown in a vegetable infection assay .
Action Environment
It is known that the compound is a yellow solid and should be stored in a refrigerator . These characteristics suggest that the compound’s action, efficacy, and stability may be affected by factors such as light exposure and temperature .
Preparation Methods
The synthesis of 1-(5-Amino-2-hydroxyphenyl)ethanone can be achieved through several routes. Another approach includes the reaction of 5-amino-2-hydroxyacetophenone with appropriate reagents under controlled conditions . Industrial production methods often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
1-(5-Amino-2-hydroxyphenyl)ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the ethanone group to an alcohol group.
Substitution: The amino and hydroxyl groups can participate in substitution reactions, leading to the formation of various derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(5-Amino-2-hydroxyphenyl)ethanone has a wide range of applications in scientific research:
Comparison with Similar Compounds
1-(5-Amino-2-hydroxyphenyl)ethanone can be compared with other similar compounds, such as:
2-Hydroxyacetophenone: Lacks the amino group, making it less reactive in certain substitution reactions.
4-Amino-2-hydroxyacetophenone: Similar structure but with the amino group in a different position, leading to different reactivity and applications.
The uniqueness of this compound lies in its specific functional groups and their positions, which confer distinct chemical properties and reactivity .
Properties
IUPAC Name |
1-(5-amino-2-hydroxyphenyl)ethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO2/c1-5(10)7-4-6(9)2-3-8(7)11/h2-4,11H,9H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SXLHPBDGZHWKSX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=C(C=CC(=C1)N)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20379462 | |
Record name | 1-(5-amino-2-hydroxyphenyl)ethanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20379462 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
151.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
50-80-6 | |
Record name | 2-Acetyl-4-aminophenol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=50-80-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-(5-amino-2-hydroxyphenyl)ethanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20379462 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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